

6-Cyano Diclazuril-13C3,15N2 chemical structure and properties

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Compound of Interest

Compound Name: 6-Cyano Diclazuril-13C3,15N2

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An In-depth Technical Guide to 6-Cyano Diclazuril-13C3,15N2

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to **6-Cyano Diclazuril-13C3,15N2**, an isotopically labeled form of the potent anticoccidial agent, Diclazuril. This document is intended for researchers, scientists, and professionals in the field of drug development and veterinary medicine.

Chemical Structure and Properties

6-Cyano Diclazuril-13C3,15N2 is a stable isotope-labeled analog of Diclazuril. The labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis.

Chemical Structure:

The chemical structure of **6-Cyano Diclazuril-13C3,15N2** is identical to that of Diclazuril, with the exception of the isotopic labeling. The IUPAC name for the unlabeled compound is 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile[1]. The exact positions of the isotopic labels in **6-Cyano Diclazuril-13C3,15N2** are within the triazine ring and the acetonitrile group.

Physicochemical Properties:

Quantitative data for **6-Cyano Diclazuril-13C3,15N2** is not extensively available. However, the physicochemical properties of the parent compound, Diclazuril, provide a close approximation.

Property	Value	Reference
Molecular Formula	C ₁₄ ¹³ C ₃ H ₉ Cl ₃ N ₂ ¹⁵ N ₂ O ₂	[2]
Molecular Weight	412.6 g/mol	[2]
Appearance	Slightly yellow to beige solid	[3]
Melting Point	292-297°C (with decomposition)	[3]
Water Solubility	<1 mg/L	[3]
Solubility in Organic Solvents	Low solubility in most organic solvents; soluble in dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF)	[3]

Experimental Protocols

Synthesis of Diclazuril

The synthesis of Diclazuril typically starts from 2,6-dichloro-p-nitroaniline[4][5][6]. The following is a general synthetic route. For the synthesis of **6-Cyano Diclazuril-13C3,15N2**, isotopically labeled precursors would be required.

Reaction Scheme:

A common synthesis method involves the following key steps[4][5]:

- **Diazotization of 2,6-dichloro-4-nitroaniline:** The starting material is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, to form a diazonium salt[4][5].
- **Substitution Reaction:** The diazonium salt is then subjected to a substitution reaction to introduce the desired functional groups[4].

- Reduction of the Nitro Group: The nitro group is reduced to an amino group, forming a key intermediate[4].
- Coupling and Cyclization: The intermediate is then coupled with a suitable reagent and undergoes cyclization to form the triazine ring of the Diclazuril molecule[5].

A detailed, multi-step synthesis process starting from aromatic precursors like 2,6-dichloro-4-nitroaniline or 3,4,5-trichloronitrobenzene has been described[6]. These processes involve diazotization and substitution reactions to form a key intermediate, which is then reduced and further modified. The intermediate is cyclized under reflux conditions, followed by hydrolysis and desulfurization to yield the final Diclazuril compound[6].

Analytical Methods

Several analytical methods have been developed for the quantification of Diclazuril in various matrices, which are applicable for its isotopically labeled form.

High-Performance Liquid Chromatography (HPLC):

A stability-indicating HPLC method has been developed for the determination of Diclazuril. The method utilizes a C18 column with an isocratic mobile phase consisting of acetonitrile and 0.2% phosphoric acid, with UV detection at 275 nm[7].

- Column: C18 (250 x 4.6 mm, 5 μ m)[7]
- Mobile Phase: Acetonitrile and 0.2% Phosphoric Acid[7]
- Flow Rate: 1.2 mL/min[7]
- Detection: UV at 275 nm[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

A sensitive and specific LC-MS/MS method for the quantitative determination of Diclazuril in animal plasma has been established. This method involves a simple protein precipitation step for sample extraction[8].

- Sample Preparation: Deproteinization with acetonitrile[8].

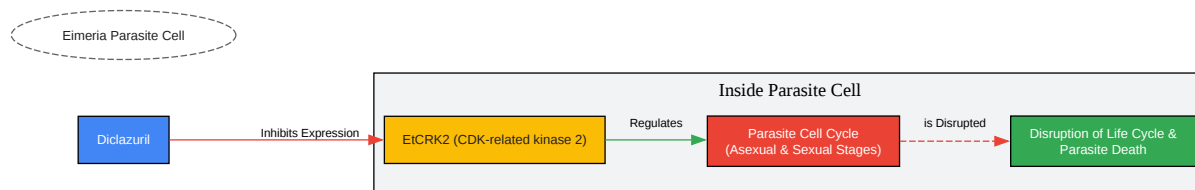
- Chromatography: Reversed-phase C18 column with a gradient of acetonitrile and water[9].
- Ionization: Electrospray ionization (ESI) in negative ion mode[8][9].
- Detection: Tandem mass spectrometry (MS/MS)[8][9].

Mechanism of Action and Signaling Pathway

Diclazuril is an anticoccidial agent that is effective against various species of *Eimeria*, the protozoan parasite responsible for coccidiosis in poultry and other animals[10][11]. Its mode of action involves the disruption of the parasite's life cycle, particularly during the asexual and sexual stages of development[11][12][13].

Recent studies suggest that Diclazuril may exert its effect by targeting cyclin-dependent kinases (CDKs) in the parasite[12][14]. CDKs are crucial for the regulation of the cell cycle. Diclazuril has been shown to decrease the expression of CDK-related kinase 2 (EtCRK2) in *Eimeria tenella*[12][14]. This interference with the cell cycle of the parasite ultimately leads to its death.

Below is a diagram illustrating the proposed signaling pathway affected by Diclazuril.



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Caption: Proposed mechanism of action of Diclazuril.

Safety Information

Safety data for **6-Cyano Diclazuril-13C3,15N2** is not specifically available, but the safety profile of Diclazuril should be considered. Diclazuril is generally considered to have low toxicity[12]. However, as with any chemical, appropriate safety precautions should be taken during handling. This includes using personal protective equipment such as gloves and eye protection[15][16][17][18]. In case of contact with skin or eyes, the affected area should be rinsed thoroughly with water[15][16][18]. If inhaled, the individual should be moved to fresh air[15][18]. If swallowed, medical attention should be sought[15][16][18]. For detailed safety information, the Safety Data Sheet (SDS) should be consulted[15][16][17].

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